molecular formula C13H18ClNO2 B2409594 6-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride CAS No. 1822826-64-1

6-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride

Cat. No.: B2409594
CAS No.: 1822826-64-1
M. Wt: 255.74
InChI Key: JGMJHHXPOUYTHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride is a chemical compound belonging to the spiro compound family, characterized by a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride typically involves the following steps:

  • Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an aldehyde or ketone.

  • Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the benzofuran core reacts with a piperidine derivative.

  • Methoxylation: The methoxy group is introduced through a methylation reaction, often using a methylating agent like methyl iodide or dimethyl sulfate.

  • Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to improve yield and purity. Large-scale production may also employ continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols to replace existing functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Amines, alcohols, and halides.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups, carbonyl groups, and carboxylic acids.

  • Reduction: Formation of alcohols, amines, and other reduced derivatives.

  • Substitution: Formation of substituted benzofurans and piperidines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic effects, including its use as a lead compound for drug development.

Industry: In the industrial sector, this compound is utilized in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 6-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride: This compound lacks the methoxy group present in 6-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride, leading to differences in reactivity and biological activity.

  • 6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride:

Uniqueness: this compound is unique due to its specific structural features, which contribute to its distinct reactivity and biological activity compared to similar compounds. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

6-methoxyspiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-15-10-2-3-11-12(8-10)16-9-13(11)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMJHHXPOUYTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3(CCNCC3)CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.